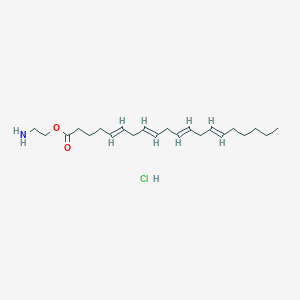
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-arachidonoyl ethanolamine, also known as virodhamine, is an endocannabinoid and a nonclassic eicosanoid derived from arachidonic acid. It is formed by the ester linkage of arachidonic acid and ethanolamine. This compound acts as an antagonist of the CB1 receptor and an agonist of the CB2 receptor . It is found in various tissues, including the human hippocampus and peripheral tissues that express CB2 receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-arachidonoyl ethanolamine can be synthesized enzymatically by reacting purified arachidonic acid with ethanolamine in hexane using Novozym 435 lipase . The process involves enriching arachidonic acid from arachidonic acid-rich oil through urea inclusion and silver nitrate solution fractionation . The enriched arachidonic acid is then reacted with ethanolamine to form O-arachidonoyl ethanolamine with high yield and purity .
Industrial Production Methods
The industrial production of O-arachidonoyl ethanolamine follows similar principles as the laboratory synthesis but on a larger scale. The use of biocatalysts like Novozym 435 lipase ensures scalability and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
O-arachidonoyl ethanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds in the arachidonic acid moiety.
Substitution: Substitution reactions can occur at the ethanolamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the ester linkage .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of O-arachidonoyl ethanolamine, which can have different biological activities .
Applications De Recherche Scientifique
O-arachidonoyl ethanolamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and amidation reactions.
Biology: It serves as a tool to investigate the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
O-arachidonoyl ethanolamine exerts its effects by interacting with cannabinoid receptors. It acts as an antagonist of the CB1 receptor and an agonist of the CB2 receptor . The interaction with these receptors modulates various signaling pathways, including those involved in pain perception, inflammation, and immune response . The compound also influences the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anandamide (N-arachidonoylethanolamine): Similar to O-arachidonoyl ethanolamine but with an amide linkage instead of an ester linkage.
2-arachidonoylglycerol (2-AG): Another endocannabinoid with a glycerol backbone instead of ethanolamine.
Oleamide: A fatty acid amide with similar biological activities.
Uniqueness
O-arachidonoyl ethanolamine is unique due to its ester linkage, which distinguishes it from other endocannabinoids like anandamide and 2-arachidonoylglycerol . This unique structure results in different receptor binding affinities and biological activities, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C22H38ClNO2 |
|---|---|
Poids moléculaire |
384.0 g/mol |
Nom IUPAC |
2-aminoethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate;hydrochloride |
InChI |
InChI=1S/C22H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;1H/b7-6+,10-9+,13-12+,16-15+; |
Clé InChI |
BNTZVCDZOZGRSZ-RNQKAMQASA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCCN.Cl |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


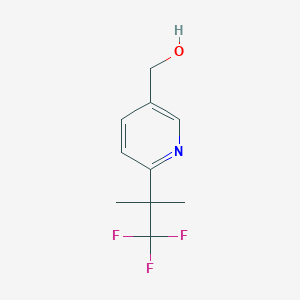

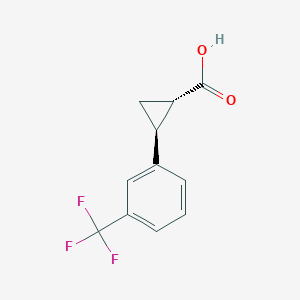
![3-[(10S,13R,14S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14798932.png)
![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)

![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798950.png)
![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)
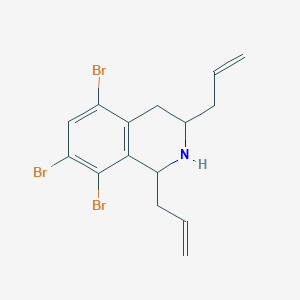

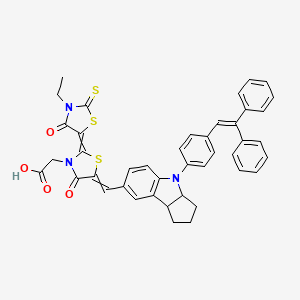
![tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate](/img/structure/B14798976.png)
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14798977.png)

